ethyl 4-[2-(thiophene-2-amido)-1,3-oxazole-4-amido]piperidine-1-carboxylate
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Overview
Description
Ethyl 4-[2-(thiophene-2-amido)-1,3-oxazole-4-amido]piperidine-1-carboxylate is a complex organic compound that features a piperidine ring, an oxazole ring, and a thiophene ring
Mechanism of Action
Target of Action
Many thiophene-based compounds are known to have a variety of biological effects . They are often studied for their potential as biologically active compounds .
Mode of Action
The exact mode of action would depend on the specific targets of the compound. For example, some thiophene-based compounds are known to act as voltage-gated sodium channel blockers .
Biochemical Pathways
Again, the affected pathways would depend on the specific targets of the compound. Thiophene derivatives have been found to exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Result of Action
The molecular and cellular effects would depend on the compound’s mode of action and its specific targets. Some thiophene-based compounds have been found to have antimicrobial and anti-inflammatory effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[2-(thiophene-2-amido)-1,3-oxazole-4-amido]piperidine-1-carboxylate typically involves multiple steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Formation of the Oxazole Ring: The oxazole ring can be synthesized via the cyclization of appropriate precursors, such as amino acids or their derivatives, under dehydrating conditions.
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine derivatives or by cyclization of appropriate precursors.
Coupling Reactions: The final compound is obtained by coupling the thiophene, oxazole, and piperidine rings through amide bond formation using reagents like chloroacetyl chloride and piperidine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[2-(thiophene-2-amido)-1,3-oxazole-4-amido]piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxazole ring can be reduced to form corresponding amines.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones from the thiophene ring.
Reduction: Amines from the oxazole ring.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Ethyl 4-[2-(thiophene-2-amido)-1,3-oxazole-4-amido]piperidine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs with potential anti-inflammatory, antimicrobial, or anticancer properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Material Science: It can be used in the development of organic semiconductors and other advanced materials.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like suprofen and articaine, which have thiophene rings and exhibit anti-inflammatory and anesthetic properties.
Oxazole Derivatives: Compounds like oxaprozin, which is used as a nonsteroidal anti-inflammatory drug.
Piperidine Derivatives: Compounds like piperidinecarboxylic acids, which are used in various pharmaceutical applications.
Uniqueness
Ethyl 4-[2-(thiophene-2-amido)-1,3-oxazole-4-amido]piperidine-1-carboxylate is unique due to its combination of thiophene, oxazole, and piperidine rings, which confer distinct chemical and biological properties. This combination allows for a wide range of applications and potential therapeutic uses .
Properties
IUPAC Name |
ethyl 4-[[2-(thiophene-2-carbonylamino)-1,3-oxazole-4-carbonyl]amino]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O5S/c1-2-25-17(24)21-7-5-11(6-8-21)18-14(22)12-10-26-16(19-12)20-15(23)13-4-3-9-27-13/h3-4,9-11H,2,5-8H2,1H3,(H,18,22)(H,19,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQPHHLSANADMLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)NC(=O)C2=COC(=N2)NC(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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